2-Chloro-4-fluoro-3-nitrobenzoic acid CAS number and properties
2-Chloro-4-fluoro-3-nitrobenzoic acid CAS number and properties
An In-Depth Technical Guide to 2-Chloro-4-fluoro-3-nitrobenzoic Acid: Synthesis, Properties, and Applications
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-3-nitrobenzoic acid (CAS Number: 1805954-61-3), a halogenated and nitrated aromatic carboxylic acid. As a member of a class of compounds with significant utility in medicinal and agrochemical research, this molecule represents a key building block for the synthesis of complex chemical entities. This document details its chemical and physical properties, outlines a logical synthetic pathway, discusses its potential applications, and provides a thorough guide to its analytical and spectroscopic characterization. Safety and handling protocols, based on data from closely related isomers, are also presented to ensure its safe use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their research and development activities.
Chemical and Physical Properties
2-Chloro-4-fluoro-3-nitrobenzoic acid is a polysubstituted benzoic acid derivative. The presence of three distinct functional groups on the aromatic ring—a carboxylic acid, a nitro group, and two different halogens—makes it a versatile intermediate for further chemical modification.
Identifiers and Structure
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CAS Number: 1805954-61-3[1]
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Molecular Formula: C₇H₃ClFNO₄[1]
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IUPAC Name: 2-chloro-4-fluoro-3-nitrobenzoic acid[1]
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Synonyms: SCHEMBL3086799[1]
The structural and key chemical identifiers are summarized in the table below.
| Identifier | Value |
| Molecular Weight | 219.55 g/mol [1] |
| Exact Mass | 218.9734634 Da[1] |
| InChI | InChI=1S/C7H3ClFNO4/c8-5-3(7(11)12)1-2-4(9)6(5)10(13)14/h1-2H,(H,11,12)[1] |
| InChIKey | UWMQDFSOLROBQA-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)[O-])F[1] |
Physicochemical Properties
| Property | Value/Information | Source |
| Melting Point | Not available. For the related isomer, 2-Chloro-4-fluoro-5-nitrobenzoic acid, a melting point of 152-156 °C is reported. | [2] |
| Boiling Point | Not available. Predicted values for similar compounds are often high and may be associated with thermal decomposition. | [3] |
| Solubility | Not available. The 5-nitro isomer is reported to be soluble in methanol. Generally, such compounds are expected to have low solubility in water but higher solubility in polar organic solvents like alcohols, THF, and DMSO. | [2] |
| XLogP3 | 2.1 (Computed) | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Topological Polar Surface Area | 83.1 Ų | [1] |
Synthesis and Reactivity
The primary route for the synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid is through the electrophilic nitration of 2-chloro-4-fluorobenzoic acid. This reaction is characteristic of aromatic compounds and is a fundamental transformation in organic synthesis.
Synthetic Pathway
The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Caption: Synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid via nitration.
The directing effects of the substituents on the starting material are crucial in determining the product distribution. The carboxylic acid group is a deactivating meta-director, while the chloro and fluoro groups are deactivating ortho-, para-directors. In this case, nitration is expected to occur at the positions ortho and para to the activating (or least deactivating) groups, leading to a mixture of isomers, primarily the 3-nitro and 5-nitro products. The separation of these isomers can be challenging due to their similar physical properties and often requires chromatographic techniques.[4][5]
Reactivity
The carboxylic acid group can undergo typical reactions such as esterification, conversion to an acyl chloride, and amide formation. The nitro group can be reduced to an amine, which is a key functional group transformation for the synthesis of various heterocyclic compounds. The aromatic ring can also participate in nucleophilic aromatic substitution reactions, where the electron-withdrawing nitro group activates the ring towards nucleophilic attack.
Applications in Research and Development
Halogenated nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. While specific applications for the 3-nitro isomer are not widely documented, the utility of its structural class is well-established.
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Pharmaceutical Synthesis: These compounds are key building blocks for quinolone and xacin-series antibiotics.[6] The presence of multiple reaction sites allows for the construction of complex heterocyclic scaffolds, which are prevalent in many drug molecules.
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Agrochemical Development: The related isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the herbicide saflufenacil.[5] This highlights the importance of this class of compounds in developing new crop protection agents.
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Organic Synthesis: As a multifunctional building block, it can be used in the synthesis of dyes, polymers, and other specialty chemicals. The differential reactivity of its functional groups allows for sequential and selective modifications.
Analytical and Spectroscopic Characterization
Unambiguous structural confirmation is essential in research and development. A combination of spectroscopic and chromatographic methods is used to characterize 2-Chloro-4-fluoro-3-nitrobenzoic acid and to distinguish it from its isomers.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the isomeric mixture produced during synthesis. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified water/acetonitrile gradient. The subtle differences in polarity between the isomers allow for their separation.
Spectroscopic Profile
Caption: Workflow for the structural elucidation of the target compound.
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¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically 7.0-8.5 ppm). These signals would likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon (around 165-170 ppm) and six for the aromatic carbons (in the 110-150 ppm range). The carbons directly attached to the electronegative substituents (Cl, F, NO₂) will be significantly shifted.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling pattern can provide further information about the substitution pattern on the ring.[1]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches from the nitro group (around 1550 and 1350 cm⁻¹, respectively).
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 219.55). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).
Safety and Handling
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Hazard Statements:
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Precautionary Statements:
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Wash skin thoroughly after handling.[7]
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Wear protective gloves, eye protection, and face protection.
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IF ON SKIN: Wash with plenty of water.[7]
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
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If skin or eye irritation persists, get medical advice/attention.[7]
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Personal Protective Equipment (PPE)
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Eye/Face Protection: Use chemical safety goggles and/or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility.
Conclusion
2-Chloro-4-fluoro-3-nitrobenzoic acid is a valuable, multifunctional chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its synthesis via nitration of 2-chloro-4-fluorobenzoic acid is a standard, albeit challenging, procedure that yields isomeric products requiring careful separation. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification. While specific experimental data for this compound is limited, information from closely related isomers provides a solid foundation for its safe handling and use in research. As the demand for novel, complex organic molecules continues to grow, the importance of versatile building blocks like 2-Chloro-4-fluoro-3-nitrobenzoic acid is set to increase.
References
[8] The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
[1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54375960, 2-Chloro-4-fluoro-3-nitrobenzoic acid. Retrieved from [Link]
[4] Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from
[5] Google Patents. (n.d.). CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from
[6] Google Patents. (n.d.). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid. Retrieved from
[9] Google Patents. (2000, December 13). US 2002/0072626A1 - Process for the preparation of cyanobenzoic acid derivatives. Retrieved from
[10] Stuvia. (2021, April 14). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
[11] Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]
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